Valnemulin Trifluoroacetic Acid Salt-d6
CAS No.:
Cat. No.: VC20431347
Molecular Formula: C31H52N2O5S
Molecular Weight: 570.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H52N2O5S |
|---|---|
| Molecular Weight | 570.9 g/mol |
| IUPAC Name | [(1S,2R,3S,4S,6R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[[[(2R)-2-amino-3-methylbutanoyl]amino]methyl]-1,1,1,3,3,3-hexadeuteriopropan-2-yl]sulfanylacetate |
| Standard InChI | InChI=1S/C31H52N2O5S/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37)/t19?,20-,22+,24+,25-,26-,29+,30?,31-/m0/s1/i6D3,7D3 |
| Standard InChI Key | LLYYNOVSVPBRGV-ZYJNAGOASA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(CNC(=O)[C@@H](C(C)C)N)(C([2H])([2H])[2H])SCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CCC(C1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C |
| Canonical SMILES | CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C |
Introduction
Synthesis and Characterization
The synthesis of Valnemulin Trifluoroacetic Acid Salt-d6 involves deuterium incorporation into the parent valnemulin structure through isotopic exchange reactions. Key steps include:
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Protection of Functional Groups: The amino and hydroxyl groups of valnemulin are temporarily protected to prevent undesired side reactions .
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Deuteration: Deuterium is introduced via catalytic exchange using deuterated reagents (e.g., D₂O or deuterated acids).
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Salt Formation: The deuterated intermediate is treated with trifluoroacetic acid to form the stable salt .
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Purification: Chromatographic techniques isolate the pure product, verified by HPLC (>95% purity) .
Advanced analytical techniques, including ²H-NMR and isotopic ratio mass spectrometry, validate the successful incorporation of deuterium atoms .
Mechanism of Action and Pharmacological Profile
Valnemulin Trifluoroacetic Acid Salt-d6 retains the antibacterial mechanism of its parent compound. It binds to the 50S ribosomal subunit of bacteria, specifically inhibiting the peptidyl transferase enzyme, which disrupts protein synthesis and leads to bacterial cell death.
Antibacterial Spectrum
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Gram-Positive Bacteria: Staphylococcus aureus, Streptococcus suis.
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Gram-Negative Bacteria: Escherichia coli, Brachyspira hyodysenteriae.
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Veterinary Pathogens: Effective against respiratory and enteric infections in livestock, including swine and poultry.
Pharmacokinetics
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Metabolic Stability: Deuterium labeling reduces metabolic degradation, prolonging half-life in biological systems .
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Distribution: High tissue penetration in lungs and intestines, critical for treating respiratory and gastrointestinal infections.
Applications in Research and Industry
Analytical Chemistry
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Reference Standard: Used in HPLC and LC-MS for quantifying valnemulin in pharmaceutical formulations and biological samples .
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Isotopic Tracing: Enables tracking of valnemulin’s metabolic pathways in in vitro and in vivo studies .
Veterinary Medicine
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Therapeutic Use: Approved for treating swine dysentery and porcine proliferative enteropathy in the EU and China.
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Resistance Management: Effective against strains resistant to macrolides and β-lactams .
Comparative Analysis with Related Antibiotics
Valnemulin Trifluoroacetic Acid Salt-d6 distinguishes itself through deuterium-enhanced stability, making it superior for analytical and metabolic studies compared to non-deuterated analogs .
Recent Research Advancements
Metabolic Stability Optimization
Recent studies have synthesized N-acetylvalnemulin derivatives to further enhance metabolic resistance, achieving 8–16-fold greater potency against S. aureus than tetracycline .
Resistance Mechanism Elucidation
Research utilizing deuterated valnemulin has clarified ribosomal mutation patterns (e.g., 23S rRNA mutations) that confer resistance, informing next-generation antibiotic design .
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